3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride
Brand Name: Vulcanchem
CAS No.: 63938-62-5
VCID: VC18441588
InChI: InChI=1S/C17H17ClN2.ClH/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17;/h1-8,12,19-20H,9-11H2;1H
SMILES:
Molecular Formula: C17H18Cl2N2
Molecular Weight: 321.2 g/mol

3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride

CAS No.: 63938-62-5

Cat. No.: VC18441588

Molecular Formula: C17H18Cl2N2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride - 63938-62-5

Specification

CAS No. 63938-62-5
Molecular Formula C17H18Cl2N2
Molecular Weight 321.2 g/mol
IUPAC Name (4-chlorophenyl)methyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride
Standard InChI InChI=1S/C17H17ClN2.ClH/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17;/h1-8,12,19-20H,9-11H2;1H
Standard InChI Key MTYIWYMRDBLJAZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(C=C3)Cl.[Cl-]

Introduction

Structural Overview

Chemical Name:
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride

Molecular Formula:
C17H18Cl2N2

Molecular Weight:
321.25 g/mol

Structure:

  • The compound consists of an indole core substituted with a 2-(4-chlorobenzylamino)ethyl group.

  • A hydrochloride salt is attached to enhance solubility and stability.

Synthesis and Preparation

The synthesis of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride typically involves the following steps:

  • Starting Materials:

    • Indole derivatives

    • 4-Chlorobenzylamine

    • Ethylating agents such as ethylene bromide or ethylene chloride

  • Reaction Conditions:

    • The reaction proceeds via nucleophilic substitution where the amino group on 4-chlorobenzylamine reacts with an ethylating agent to form the intermediate.

    • This intermediate is then coupled with the indole core under acidic or catalytic conditions.

  • Purification:

    • The final product is often purified using recrystallization or chromatography to isolate the monohydrochloride salt.

Pharmacological Potential

  • The compound's structure suggests potential activity as a receptor modulator, particularly targeting serotonin or dopamine receptors due to its indole backbone.

  • It may also exhibit properties as a ligand for G-protein coupled receptors, making it valuable in neurological or psychiatric research.

Drug Development

  • The hydrochloride salt form improves bioavailability, making it suitable for oral or injectable formulations.

  • It could serve as a lead compound for designing drugs targeting central nervous system disorders.

Analytical Characterization

To confirm the identity and purity of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride, the following analytical techniques are commonly employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms structural details of the indole and benzylamine groups
Mass Spectrometry (MS)Verifies molecular weight and fragmentation patterns
Infrared Spectroscopy (IR)Identifies functional groups such as amines and chlorides
High-Performance Liquid Chromatography (HPLC)Assesses purity and detects impurities

Storage

  • Store in airtight containers away from moisture and light to prevent degradation.

Research Directions

Future studies on this compound could focus on:

  • Evaluating its pharmacokinetics and pharmacodynamics in preclinical models.

  • Investigating its role as a precursor for synthesizing more potent derivatives.

  • Exploring its potential as a therapeutic agent for neurodegenerative diseases or microbial infections.

This detailed analysis highlights the importance of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride in scientific research, emphasizing its structural features, synthesis pathways, and potential applications in drug development.

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